N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(2-(Benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[c][1,2,5]thiadiazole moiety and a furan-2-carboxamide group. Its structure integrates electron-deficient aromatic systems (benzo-thiadiazole) and electron-rich heterocycles (furan), which may confer unique electronic properties and biological activity.
Properties
IUPAC Name |
N-[4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S2/c22-13(18-10-3-1-4-11-14(10)21-26-20-11)7-9-8-25-16(17-9)19-15(23)12-5-2-6-24-12/h1-6,8H,7H2,(H,18,22)(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKZZCZJKBESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties and has been implicated in various biological activities. The presence of the thiazole and furan rings further enhances its pharmacological profile.
Research indicates that compounds containing thiadiazole and thiazole rings often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with thiadiazole scaffolds have shown significant antimicrobial effects against various pathogens. For instance, derivatives of 1,3,4-thiadiazole have demonstrated antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies have indicated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis .
Biological Activity Data
The following table summarizes the biological activities reported for compounds related to this compound:
Case Studies
- Antimicrobial Screening : A study evaluated various 1,3,4-thiadiazole derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions showed enhanced antibacterial activity .
- Anticancer Evaluation : In a screening of a drug library targeting multicellular spheroids, several compounds were identified that inhibited tumor growth significantly. The structural similarities to this compound suggest potential efficacy in cancer therapies .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacteria and fungi. The incorporation of this moiety into drug design has led to enhanced activity against resistant strains of pathogens .
Anticancer Properties
Studies have demonstrated that compounds similar to N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide possess cytotoxic effects against different cancer cell lines. Notably, certain derivatives have been reported to inhibit COX-2 enzyme activity, which is implicated in tumor growth and inflammation . This suggests potential applications in cancer therapy.
Neuroprotective Effects
The neuroprotective capabilities of compounds with similar structures have been explored in various studies. They may act through mechanisms such as enhancing GABAergic transmission or inhibiting excitotoxic pathways associated with neurodegenerative diseases . This opens avenues for developing treatments for conditions like epilepsy and Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity | Compound/Derivatives | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|---|
| Antibacterial | Various derivatives | Staphylococcus aureus, E. coli | MIC: 0.5–1 μM |
| Antifungal | Thiadiazole derivatives | Candida albicans, Aspergillus | MIC: 0.8–3 μg/mL |
| Anticancer | COX-2 inhibitors | MCF-7, HCT116 cell lines | IC50: 4.83–12.07 μM |
| Neuroprotective | GABAergic modulators | Rat brain regions | Not specified |
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Benzo-thiadiazole vs. Benzo-thiazole/oxazole: The benzo[c][1,2,5]thiadiazole group in the target compound differs from benzo[d]thiazole () or benzooxazole () by its fused thiadiazole ring, which enhances electron-withdrawing effects. This may improve binding affinity in kinase inhibition compared to benzo[d]thiazole derivatives, as seen in substituted benzo[d]thiazole-2,4-dicarboxamides with notable anticancer activity .
Thiazole vs. Triazole/1,3,4-Thiadiazole :
Thiazole-based compounds (e.g., ) exhibit stability and synthetic versatility, whereas triazole-thiones () and 1,3,4-thiadiazoles () offer tautomeric flexibility and diverse bioactivity. For example, 1,3,4-thiadiazole derivatives demonstrate antimicrobial and antitumor activity due to sulfur-containing heterocycles .
Functional Group Variations
Carboxamide Linkages :
The furan-2-carboxamide group in the target compound contrasts with trifluoromethoxy-benzamido () or morpholinyl-thioxoacetamides (). Fluorinated substituents (e.g., 2-(trifluoromethoxy)benzamido in ) enhance metabolic stability, while morpholine rings () improve solubility .Substituent Position and Halogenation :
Halogenated derivatives (e.g., Cl, Br in ; F in ) influence electronic and steric properties. For instance, 2,6-difluorobenzyl-substituted analogues () may exhibit enhanced binding to hydrophobic pockets in target proteins .
Spectroscopic and Physicochemical Properties
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Evidence |
|---|---|---|---|
| Amidation | EDCI, HOBt, DMF, 25°C | 57–70% | |
| Aminolysis | EtOH, reflux, 12h | 45–76% |
How are spectroscopic techniques employed to confirm the compound’s structure?
Basic Research Question
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹, thiadiazole C-S at ~650 cm⁻¹) .
- NMR :
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
What experimental parameters influence reaction yield during synthesis?
Advanced Research Question
Key factors include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency .
- Catalyst selection : CuI or Pd catalysts improve cross-coupling reactions for heterocyclic systems .
- Temperature control : Reflux (70–80°C) minimizes side reactions in nucleophilic substitutions .
Methodological Tip : Use Design of Experiments (DoE) to optimize stoichiometry and solvent ratios .
How can spectral data contradictions be resolved during structural elucidation?
Advanced Research Question
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- Comparative analysis : Cross-reference with analogous compounds (e.g., benzo-thiadiazole derivatives in ).
- Computational validation : Simulate NMR spectra using DFT to assign ambiguous peaks .
What methodologies assess the compound’s bioactivity (e.g., anticancer potential)?
Advanced Research Question
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic studies : Evaluate apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) .
- SAR analysis : Synthesize analogues (e.g., halogen-substituted thiazoles) to identify critical pharmacophores .
Q. Table 2: Example Bioactivity Data
| Analogue | IC₅₀ (μM) | Target Pathway | Evidence |
|---|---|---|---|
| Bromo-substituted | 12.3 | Apoptosis | |
| Fluoro-substituted | 8.7 | Kinase inhibition |
What computational approaches predict reactivity or stability?
Advanced Research Question
- DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict electron-deficient sites .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/PBS buffers to assess stability .
- Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina .
How can analogues be designed for structure-activity relationship (SAR) studies?
Advanced Research Question
- Core modifications : Replace furan with pyridine () or vary benzothiadiazole substituents (e.g., NO₂, CF₃) .
- Linker optimization : Test ethylene glycol or PEG spacers instead of oxoethyl .
- Stereochemical control : Introduce chiral centers (e.g., amino acid-derived thiazoles in ).
What strategies improve aqueous solubility and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
